7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . The structure of this compound includes a fused pyridine and pyrimidine ring system with a chlorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method typically requires the use of transition metal catalysts and specific reaction conditions to achieve the desired product.
Another method involves the halogenation of 3-unsubstituted pyrido[1,2-a]pyrimidones followed by Suzuki-Miyaura arylation . This approach also requires specific reagents and conditions to ensure the successful formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Bioorganic Chemistry: It serves as a scaffold for the development of bioactive compounds and fluorescent sensors.
Catalysis: The compound can be used in catalytic processes to facilitate various chemical reactions.
Materials Science: It is used in the development of materials with specific properties for various applications.
Mechanism of Action
The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Lacks the chlorine atom at the 7th position, which may affect its biological activity and chemical reactivity.
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Contains a methyl group instead of a chlorine atom, leading to different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPXNHDNQHKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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